molecular formula C21H20ClN3O3S B6561020 N-{[6-(4-chlorophenyl)-2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl]methyl}-3,4-dimethoxybenzamide CAS No. 946295-15-4

N-{[6-(4-chlorophenyl)-2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl]methyl}-3,4-dimethoxybenzamide

Cat. No.: B6561020
CAS No.: 946295-15-4
M. Wt: 429.9 g/mol
InChI Key: MLTDRVWVBOWKTI-UHFFFAOYSA-N
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Description

N-{[6-(4-chlorophenyl)-2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl]methyl}-3,4-dimethoxybenzamide is a useful research compound. Its molecular formula is C21H20ClN3O3S and its molecular weight is 429.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 429.0913904 g/mol and the complexity rating of the compound is 563. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biochemical Analysis

Biochemical Properties

N-{[6-(4-chlorophenyl)-2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl]methyl}-3,4-dimethoxybenzamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit cyclooxygenase (COX) enzymes, which are crucial in the biosynthesis of prostaglandins, thereby exhibiting anti-inflammatory properties . Additionally, this compound may interact with other proteins involved in cell signaling pathways, contributing to its potential therapeutic effects.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the expression of genes involved in inflammatory responses and apoptosis, thereby potentially reducing inflammation and promoting cell survival . Furthermore, its impact on cellular metabolism includes alterations in the production of reactive oxygen species (ROS) and modulation of metabolic pathways.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, such as COX enzymes, leading to their inhibition and subsequent reduction in prostaglandin synthesis . Additionally, this compound may activate or inhibit other enzymes and proteins, resulting in changes in gene expression and cellular responses. The binding interactions and enzyme inhibition are critical for its therapeutic potential.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time. The compound’s stability and degradation are essential factors influencing its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, allowing for sustained biological activity

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, such as anti-inflammatory and analgesic properties . At higher doses, toxic or adverse effects may be observed, including gastrointestinal irritation and ulceration. Understanding the dosage thresholds and potential side effects is crucial for its safe and effective use.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, its inhibition of COX enzymes affects the arachidonic acid pathway, leading to altered levels of prostaglandins and other metabolites . These interactions highlight its potential impact on metabolic processes and therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. It may interact with specific transporters or binding proteins that facilitate its uptake and localization . Additionally, its distribution within different tissues can influence its therapeutic effects and potential side effects.

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding its localization can provide insights into its mechanism of action and potential therapeutic applications.

Properties

IUPAC Name

N-[[6-(4-chlorophenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5-yl]methyl]-3,4-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClN3O3S/c1-27-17-8-5-14(11-18(17)28-2)20(26)23-12-16-19(13-3-6-15(22)7-4-13)24-21-25(16)9-10-29-21/h3-8,11H,9-10,12H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLTDRVWVBOWKTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NCC2=C(N=C3N2CCS3)C4=CC=C(C=C4)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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